molecular formula C32H58O3 B12688333 2-Hexadecenoic acid, anhydride CAS No. 71520-00-8

2-Hexadecenoic acid, anhydride

Cat. No.: B12688333
CAS No.: 71520-00-8
M. Wt: 490.8 g/mol
InChI Key: CFJSABLFNNINIE-QAVVBOBSSA-N
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Description

2-Hexadecenoic acid, anhydride is an organic compound derived from 2-Hexadecenoic acid. It is a type of acid anhydride, which is characterized by having two acyl groups bonded to the same oxygen atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hexadecenoic acid, anhydride can be synthesized through the reaction of 2-Hexadecenoic acid with a dehydrating agent. Common dehydrating agents include phosphorus pentoxide (P4O10) and acetic anhydride. The reaction typically involves heating the mixture to remove water and form the anhydride.

Industrial Production Methods

Industrial production of this compound often involves the use of acid chlorides and carboxylate salts. For example, the reaction of 2-Hexadecenoic acid chloride with sodium 2-Hexadecenoate can produce the anhydride. This method is efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Hexadecenoic acid, anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form 2-Hexadecenoic acid.

    Alcoholysis: Reacts with alcohols to form esters.

    Aminolysis: Reacts with amines to form amides.

    Reduction: Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Water, mild acidic or basic conditions.

    Alcoholysis: Alcohols, often in the presence of a catalyst like pyridine.

    Aminolysis: Amines, typically at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4), under anhydrous conditions.

Major Products Formed

    Hydrolysis: 2-Hexadecenoic acid.

    Alcoholysis: Esters of 2-Hexadecenoic acid.

    Aminolysis: Amides of 2-Hexadecenoic acid.

    Reduction: Primary alcohols derived from 2-Hexadecenoic acid.

Scientific Research Applications

2-Hexadecenoic acid, anhydride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to form esters, amides, and other derivatives.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hexadecenoic acid, anhydride involves nucleophilic acyl substitution reactions. The compound’s anhydride group is highly reactive and can be attacked by nucleophiles such as water, alcohols, and amines. This leads to the formation of various products, including acids, esters, and amides. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

2-Hexadecenoic acid, anhydride can be compared with other acid anhydrides, such as:

    Acetic anhydride: Commonly used in acetylation reactions.

    Maleic anhydride: Used in the production of resins and as a dienophile in Diels-Alder reactions.

    Succinic anhydride: Utilized in the synthesis of pharmaceuticals and as a curing agent for epoxy resins.

The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for specialized applications in organic synthesis and research.

Properties

CAS No.

71520-00-8

Molecular Formula

C32H58O3

Molecular Weight

490.8 g/mol

IUPAC Name

[(E)-hexadec-2-enoyl] (E)-hexadec-2-enoate

InChI

InChI=1S/C32H58O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)35-32(34)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-30H,3-26H2,1-2H3/b29-27+,30-28+

InChI Key

CFJSABLFNNINIE-QAVVBOBSSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(=O)OC(=O)/C=C/CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC=CC(=O)OC(=O)C=CCCCCCCCCCCCCC

Origin of Product

United States

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